

N-(4-bromophenyl)-4-nitroaniline: A Versatile Building Block in Modern Organic Synthesis

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Compound of Interest

Compound Name: *N*-(4-bromophenyl)-4-nitroaniline

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-bromophenyl)-4-nitroaniline is a key diarylamine intermediate possessing two distinct aromatic rings with valuable functional handles for further chemical transformations. The electron-withdrawing nitro group and the synthetically versatile bromine atom make this compound a strategic building block in the construction of a diverse array of complex organic molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and applications in organic synthesis, with a particular focus on its utility in medicinal chemistry and materials science. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in the laboratory.

Introduction

Diarylamine scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds and functional organic materials. The unique electronic and structural features of **N-(4-bromophenyl)-4-nitroaniline**, combining a nucleophilic secondary amine with two differentially functionalized aryl rings, render it a highly attractive starting material for the synthesis of more complex molecular architectures. The bromine-substituted phenyl ring is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of various substituents. The nitro-substituted phenyl ring offers a handle for reduction to an amino group, which can then be further functionalized, or it can be

utilized for its electron-withdrawing properties to modulate the electronic characteristics of the final molecule.

Physicochemical Properties

A summary of the key physicochemical properties of **N-(4-bromophenyl)-4-nitroaniline** is presented in Table 1. These properties are essential for its handling, purification, and characterization.

Table 1: Physicochemical Properties of **N-(4-bromophenyl)-4-nitroaniline**

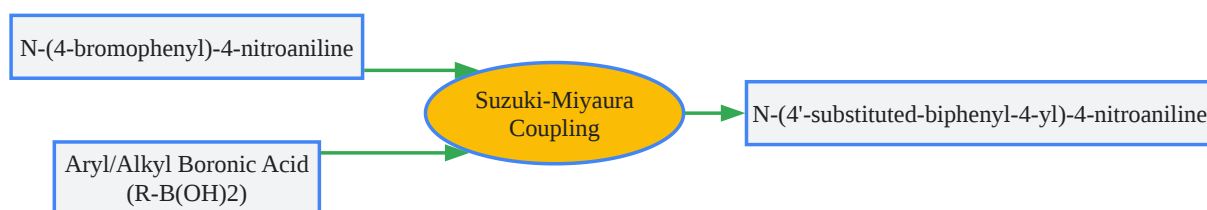
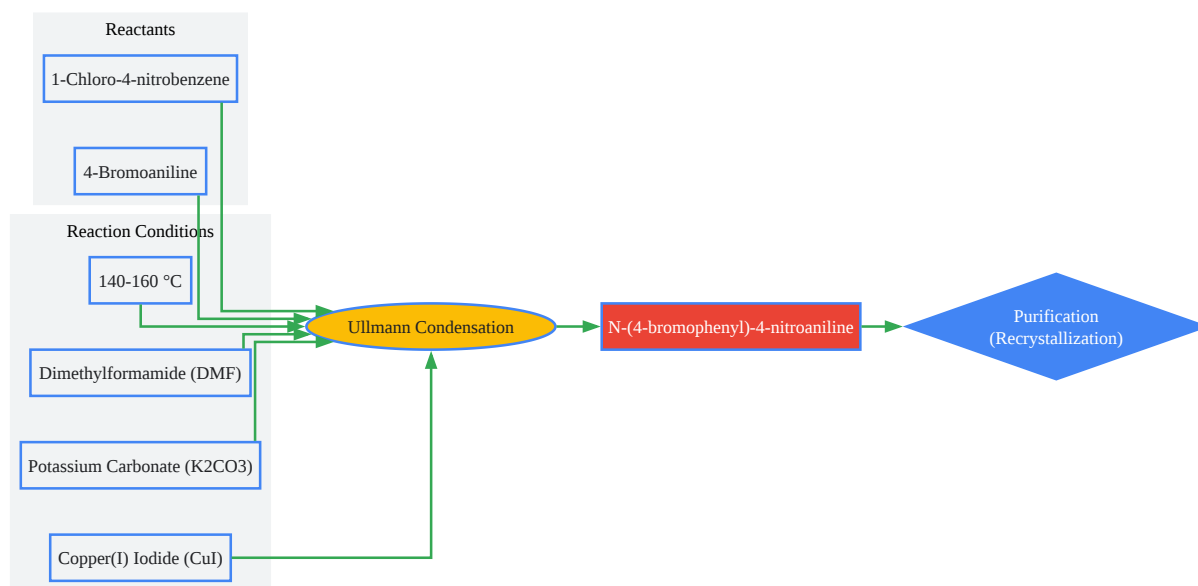
Property	Value
Molecular Formula	C ₁₂ H ₉ BrN ₂ O ₂
Molecular Weight	292.12 g/mol
Appearance	Yellow to orange crystalline solid
Melting Point	198-202 °C
Solubility	Soluble in DMF, DMSO, acetone; sparingly soluble in ethanol; insoluble in water.
CAS Number	119531-80-5

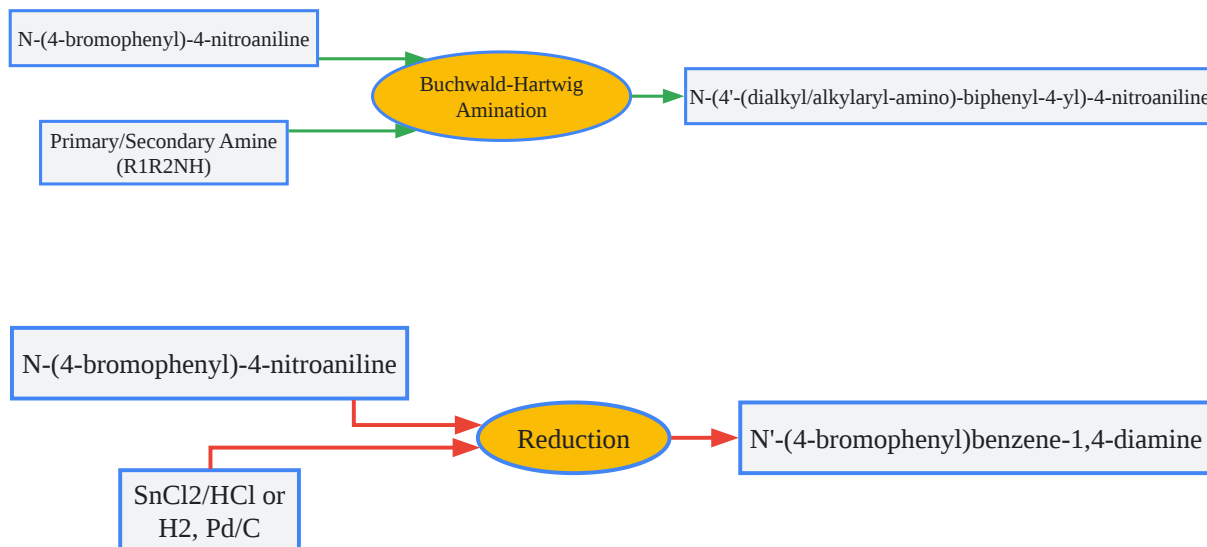
Synthesis of N-(4-bromophenyl)-4-nitroaniline

The synthesis of **N-(4-bromophenyl)-4-nitroaniline** is most commonly achieved through a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This reaction involves the coupling of an aryl amine with an aryl halide in the presence of a copper catalyst and a base.

General Synthetic Workflow

The logical workflow for the synthesis of **N-(4-bromophenyl)-4-nitroaniline** via an Ullmann condensation is depicted in the following diagram.





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